molecular formula C14H26O B1240097 Tetradec-9-enal CAS No. 60671-78-5

Tetradec-9-enal

Cat. No. B1240097
CAS RN: 60671-78-5
M. Wt: 210.36 g/mol
InChI Key: ANJAOCICJSRZSR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

, also known as tetradec-9-enal, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a citrus and fruity taste.

Scientific Research Applications

Insect Pheromone Synthesis and Study

Tetradec-9-enal has been a subject of interest in the synthesis and study of insect pheromones. Odinokov et al. (2004) achieved a stereospecific synthesis of tetradec-11E-enal, a component of pheromones for many species of insects in the order Lepidoptera, using readily available undecenoic acid. This research highlights the chemical's role in the intricate world of insect communication and pest control strategies (Odinokov et al., 2004).

Industrial Applications in Catalysis

In the field of industrial chemistry, tetradec-9-enal is used in hydroformylation processes, as described by Fell and Papadogianakis (1991). They explored the hydroformylation of tetradec-1-ene in an aqueous—organic two-phase system using a water-soluble catalyst. This research is significant for understanding the catalytic applications of tetradec-9-enal in producing various industrial chemicals (Fell & Papadogianakis, 1991).

Conformational Analysis in Organic Chemistry

Keller and Weiler (1990) conducted a study focusing on the conformationally controlled reductions of 14-membered macrolides, which included tetradec-9-enal. Their research provided valuable insights into the conformational behavior of such compounds, contributing to the broader understanding of organic synthesis and reaction mechanisms (Keller & Weiler, 1990).

Pheromone Identification and Synthesis

Santangelo et al. (2002) identified and synthesized various isomers of hexadecadienal, which relate closely to tetradec-9-enal, in their study on the pheromone glands of the sugar cane borer. This kind of research is crucial for developing pest control methods that are more environmentally friendly and target specific species (Santangelo et al., 2002).

properties

CAS RN

60671-78-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-9-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3

InChI Key

ANJAOCICJSRZSR-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC=O

SMILES

CCCCC=CCCCCCCCC=O

Canonical SMILES

CCCCC=CCCCCCCCC=O

Other CAS RN

169054-69-7

synonyms

9-tetradecenal

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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